N,N',N"-Tritosyldiethylenetriamine disodium salt
Overview
Description
N,N’,N’'-Tritosyldiethylenetriamine disodium salt is a tosyl derivative known for its complexation with silver (I) and copper (II) ions . This compound is used in various chemical reactions and has applications in the preparation of other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N’,N’'-Tritosyldiethylenetriamine disodium salt can be synthesized through the reaction of diethylenetriamine with p-toluenesulfonyl chloride in the presence of a base. The reaction typically occurs in a solvent such as dimethylformamide (DMF) or dichloromethane (DCM) under controlled temperature conditions .
Industrial Production Methods: Industrial production of N,N’,N’'-Tritosyldiethylenetriamine disodium salt involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: N,N’,N’'-Tritosyldiethylenetriamine disodium salt undergoes various chemical reactions, including:
Substitution Reactions: It can react with halides to form substituted derivatives.
Complexation Reactions: It forms complexes with metal ions such as silver (I) and copper (II).
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and aryl halides. The reactions are typically carried out in polar solvents like DMF or DCM.
Complexation Reactions: Metal salts such as silver nitrate or copper sulfate are used under aqueous or organic solvent conditions.
Major Products:
Substitution Reactions: Substituted diethylenetriamine derivatives.
Complexation Reactions: Metal complexes with enhanced stability and unique properties.
Scientific Research Applications
N,N’,N’'-Tritosyldiethylenetriamine disodium salt has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N,N’,N’'-Tritosyldiethylenetriamine disodium salt involves its ability to act as a ligand, forming stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, depending on the specific application. For example, in coordination chemistry, the compound forms stable chelates with metal ions, enhancing their stability and reactivity .
Comparison with Similar Compounds
- N,N-Bis[2-(p-tolylsulfonyloxy)ethyl]-p-toluenesulfonamide
- Diethylene glycol di(p-toluenesulfonate)
- Ethylene di(p-toluenesulfonate)
Comparison: N,N’,N’'-Tritosyldiethylenetriamine disodium salt is unique due to its ability to form stable complexes with metal ions, which is not as pronounced in similar compounds. Its structure allows for multiple coordination sites, making it highly effective in forming stable chelates .
Properties
IUPAC Name |
disodium;(4-methylphenyl)sulfonyl-[2-[(4-methylphenyl)sulfonyl-[2-(4-methylphenyl)sulfonylazanidylethyl]amino]ethyl]azanide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O6S3.2Na/c1-20-4-10-23(11-5-20)35(29,30)26-16-18-28(37(33,34)25-14-8-22(3)9-15-25)19-17-27-36(31,32)24-12-6-21(2)7-13-24;;/h4-15H,16-19H2,1-3H3;;/q-2;2*+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXFIPYUNYRUJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[N-]CCN(CC[N-]S(=O)(=O)C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)C.[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3Na2O6S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
609.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52601-80-6 | |
Record name | N,N',N''-Tri-p-tosyldiethylenetriamine,disodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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